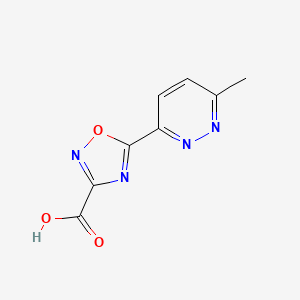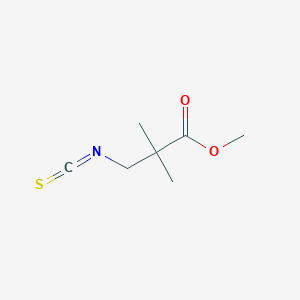
6-(3-Methoxyphenyl)-2-piperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxyphenyl)-2-piperidone is an organic compound that belongs to the class of piperidones It features a piperidone ring substituted with a 3-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)-2-piperidone typically involves the reaction of 3-methoxybenzaldehyde with piperidone under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-(3-Methoxyphenyl)-2-piperidone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the piperidone ring to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
6-(3-Methoxyphenyl)-2-piperidone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxyphenyl)-2-piperidone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
6-(3-Hydroxyphenyl)-2-piperidone: Similar structure but with a hydroxyl group instead of a methoxy group.
6-(3-Methylphenyl)-2-piperidone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 6-(3-Methoxyphenyl)-2-piperidone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
6-(3-methoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(14)13-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14) |
Clave InChI |
YQBTXYCORPPMQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CCCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


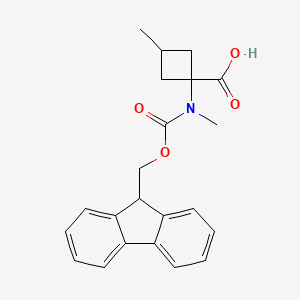
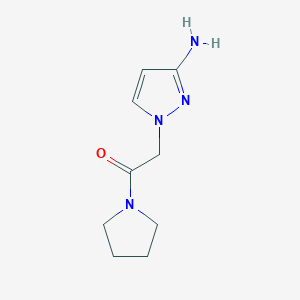
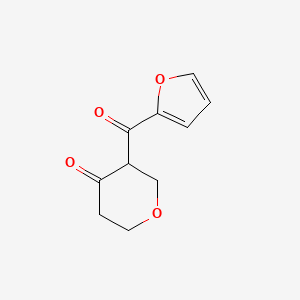

![2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile](/img/structure/B13321551.png)
![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)
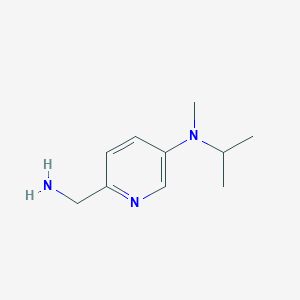

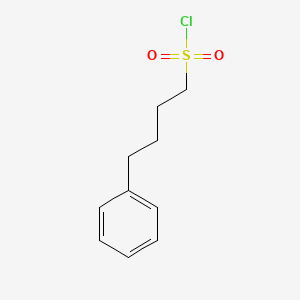
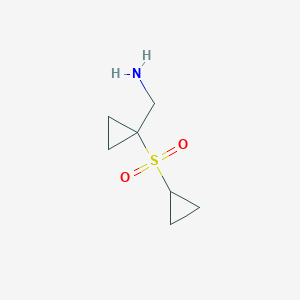
![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)
